molecular formula C7H7BClNO3 B578692 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid CAS No. 1272412-67-5

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid

Cat. No.: B578692
CAS No.: 1272412-67-5
M. Wt: 199.40 g/mol
InChI Key: NRFCKPJWQMVWJW-UHFFFAOYSA-N
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Description

“2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid” is a chemical compound with the molecular formula C7H7BClNO3 . It is a derivative of phenylboronic acid, which is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .

Scientific Research Applications

Layer-by-Layer Assembly with Chitosan

2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid is used in the layer-by-layer assembly of polymers. Zhang et al. (2016) explored its use in creating self-assembly multilayer thin films with chitosan-PBA and poly(vinyl alcohol) under pH control, demonstrating its potential in biocompatible coatings and drug delivery systems (Zhang et al., 2016).

Boronic Esters Synthesis

Şükran Cenikli Başeren et al. (2011) described the synthesis of boronic esters using derivatives of phenylboronic acid. This study highlights the chemical versatility and potential applications in organic synthesis and materials science (Başeren et al., 2011).

Fluorescent Probe for Hydrogen Peroxide Detection

Cai et al. (2015) developed a novel fluorescent probe using a derivative of phenylboronic acid for the detection of hydrogen peroxide, showcasing its application in analytical chemistry, particularly in the detection of reactive oxygen species (Cai et al., 2015).

Optical Modulation in Nanotechnology

Mu et al. (2012) explored the use of phenylboronic acid derivatives in modulating the optical properties of single-walled carbon nanotubes. This has implications in nanotechnology and materials science, particularly in the development of sensors and nanoelectronics (Mu et al., 2012).

Catalysis in Amidation Reactions

Wang et al. (2018) studied the use of a phenylboronic acid derivative as a catalyst in dehydrative amidation, demonstrating its potential in organic synthesis and pharmaceutical manufacturing (Wang et al., 2018).

Glucose-Responsive Hybrid Nanoassemblies

Matuszewska et al. (2015) investigated the assembly behavior of block copolymers with phenylboronic acid derivatives in glucose-responsive hybrid nanoassemblies, suggesting applications in drug delivery and biosensing (Matuszewska et al., 2015).

Multiple Micellization and Dissociation Transitions

Jin et al. (2010) demonstrated the use of phenylboronic acid-containing block copolymers to investigate micellization and dissociation transitions in thermo-responsive materials, with potential biomedical applications (Jin et al., 2010).

Biocompatible and Biodegradable Micelles

Vrbata et al. (2018) synthesized and studied biocompatible and biodegradable micelles using phenylboronic ester as the linkage, indicating its utility in the design of drug delivery vehicles responsive to physiological conditions (Vrbata & Uchman, 2018).

Cellulose Depolymerization

Levi et al. (2016) utilized derivatives of phenylboronic acid for the hydrolytic dissolution of cellulose in water, indicating a potential application in biomass processing and renewable materials (Levi et al., 2016).

Mechanism of Action

Action Environment

The action of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the formation of boronate esters. Additionally, the presence of diols in the environment can influence its reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid can be achieved through a two-step reaction process. The first step involves the synthesis of 2-Chloro-5-nitrophenylboronic acid, which is then converted to the desired product through a reduction and hydrolysis reaction.", "Starting Materials": [ "2-Chloro-5-nitrophenylboronic acid", "Hydroxylamine hydrochloride", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-Chloro-5-nitrophenylboronic acid", "Reaction conditions: 2-Chloro-5-chlorophenylboronic acid, Hydroxylamine hydrochloride, Sodium hydroxide, Water", "1. Dissolve 2-Chloro-5-chlorophenylboronic acid (1 eq) and Hydroxylamine hydrochloride (1.2 eq) in water.", "2. Add Sodium hydroxide (2 eq) to the mixture and stir at room temperature for 2 hours.", "3. Filter the resulting solid and wash with water.", "4. Dissolve the solid in hydrochloric acid and filter to obtain 2-Chloro-5-nitrophenylboronic acid as a yellow solid.", "Step 2: Reduction and hydrolysis of 2-Chloro-5-nitrophenylboronic acid", "Reaction conditions: 2-Chloro-5-nitrophenylboronic acid, Sodium dithionite, Sodium hydroxide, Water", "1. Dissolve 2-Chloro-5-nitrophenylboronic acid (1 eq) in water.", "2. Add Sodium dithionite (2 eq) and Sodium hydroxide (2 eq) to the mixture and stir at room temperature for 2 hours.", "3. Adjust pH to acidic using hydrochloric acid.", "4. Filter the resulting solid and wash with water to obtain 2-Chloro-5-(hydroxyiminomethyl)phenylboronic acid as a white solid." ] }

CAS No.

1272412-67-5

Molecular Formula

C7H7BClNO3

Molecular Weight

199.40 g/mol

IUPAC Name

[2-chloro-5-(hydroxyiminomethyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BClNO3/c9-7-2-1-5(4-10-13)3-6(7)8(11)12/h1-4,11-13H

InChI Key

NRFCKPJWQMVWJW-UHFFFAOYSA-N

Isomeric SMILES

B(C1=C(C=CC(=C1)/C=N\O)Cl)(O)O

SMILES

B(C1=C(C=CC(=C1)C=NO)Cl)(O)O

Canonical SMILES

B(C1=C(C=CC(=C1)C=NO)Cl)(O)O

Synonyms

2-Chloro-5-(hydroxyiMinoMethyl)phenylboronic acid

Origin of Product

United States

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